molecular formula C20H20N2O3 B14859590 (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)acrylamide

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)acrylamide

Cat. No.: B14859590
M. Wt: 336.4 g/mol
InChI Key: RWYCBUMCOMZHCR-MHWRWJLKSA-N
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Description

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)acrylamide is an organic compound that belongs to the class of acrylamides These compounds are characterized by the presence of an amide group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)acrylamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with 2,5-dimethylaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the acrylamide linkage. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)acrylamide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The cyano and methoxy groups can interact with various molecular targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-phenylacrylamide
  • (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methylphenyl)acrylamide

Uniqueness

The presence of both cyano and methoxy groups in (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)acrylamide makes it unique compared to other acrylamides

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C20H20N2O3/c1-13-5-6-14(2)18(9-13)22-20(23)16(12-21)10-15-7-8-17(24-3)11-19(15)25-4/h5-11H,1-4H3,(H,22,23)/b16-10+

InChI Key

RWYCBUMCOMZHCR-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/C#N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C#N

Origin of Product

United States

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